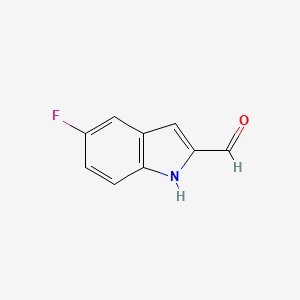

5-Fluoro-1H-indole-2-carbaldehyde

描述

Contextualizing Indole (B1671886) Derivatives in Medicinal Chemistry and Organic Synthesis

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. biosynth.comrjpn.org This structural motif is present in a vast array of naturally occurring bioactive compounds, including alkaloids and peptides, as well as in numerous synthetic drugs. biosynth.comrjpn.orgijpsjournal.com The chemical reactivity of the indole nucleus allows for extensive modifications, making it a valuable starting point for the design and synthesis of novel therapeutic agents. nih.govnumberanalytics.com

Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. biosynth.comnih.govnih.govopenmedicinalchemistryjournal.com For instance, compounds like vincristine (B1662923) (an anticancer agent) and reserpine (B192253) (an antihypertensive drug) feature the indole core and highlight its medicinal importance. nih.gov In organic synthesis, the indole framework serves as a key intermediate for constructing more complex molecular architectures, including polycyclic and heterocyclic systems. acs.orgdergipark.org.trrsc.org The development of efficient methods for indole synthesis and functionalization remains an active area of research, with a focus on creating molecular diversity for various applications. ijpsjournal.comnumberanalytics.comopenmedicinalchemistryjournal.com

Significance of Fluorination in Indole Scaffolds for Enhanced Bioactivity

The strategic incorporation of fluorine atoms into organic molecules, a process known as fluorination, is a widely employed strategy in drug design to enhance the biological activity and physicochemical properties of a compound. nih.govresearchgate.nettandfonline.com When applied to the indole scaffold, fluorination can lead to significant improvements in metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govacs.org

The high electronegativity of fluorine can alter the electronic properties of the indole ring, influencing its reactivity and interactions with biological targets. mdpi.com For example, adding a fluorine atom can increase the hydrophobicity of a molecule, which can aid its penetration into the hydrophobic pockets of proteins. mdpi.combenthamscience.com Furthermore, the substitution of hydrogen with fluorine, which has a similar size, can be achieved without causing significant steric hindrance. tandfonline.combenthamscience.com The unique properties of fluorine have made fluorinated indoles, such as 5-fluoroindole (B109304), valuable precursors in the synthesis of labeled proteins for structural and dynamic studies using 19F NMR spectroscopy. diva-portal.org Research has shown that fluorinated indole derivatives exhibit a range of biological activities, including anticancer and α-glucosidase inhibitory effects. researchgate.netnih.govresearchgate.netfrontiersin.org

Role of the Carbaldehyde Moiety in Synthetic Pathways and Chemical Reactivity

The carbaldehyde group (-CHO) at the C2 position of the indole ring in 5-Fluoro-1H-indole-2-carbaldehyde is a versatile functional group that plays a crucial role in synthetic transformations. This aldehyde moiety serves as a key precursor for the synthesis of a wide variety of heterocyclic and polycyclic compounds through C-C and C-N bond-forming reactions. researchgate.net

The carbonyl group of the aldehyde can readily undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form more complex structures. dergipark.org.trrsc.org For example, indole-2-carbaldehydes can be condensed with nitromethane (B149229) or nitroethane, and the resulting products can be reduced to yield 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles, respectively. rsc.org This reactivity makes indole-2-carbaldehydes valuable intermediates in the synthesis of diverse indole derivatives with potential biological activities. rsc.orgchemimpex.com The aldehyde can also act as a directing group in metal-catalyzed C-H activation reactions, enabling the construction of intricate molecular frameworks. acs.org

Overview of Research Trajectories for this compound and its Analogs

Research involving this compound and its analogs is primarily focused on leveraging its unique structural features for the development of novel bioactive molecules and advanced materials. The presence of the reactive carbaldehyde group allows for its use as a building block in the synthesis of a diverse library of indole derivatives. rsc.orgchemimpex.com

One major research direction is the synthesis of fluorinated indole-based compounds with potential therapeutic applications. For instance, derivatives of 5-fluoro-2-oxindole, which can be synthesized from precursors like this compound, have been investigated as potential α-glucosidase inhibitors for the management of diabetes. nih.govresearchgate.netfrontiersin.org The fluorinated indole scaffold is also being explored for the development of anticancer agents. researchgate.net

Furthermore, the synthetic versatility of this compound and its analogs makes them valuable intermediates in the creation of complex heterocyclic systems and polycyclic aromatic compounds. acs.orgrsc.orgacs.org These complex structures are of interest not only in medicinal chemistry but also in materials science for applications such as organic electronics and fluorescent probes. chemimpex.com The continued exploration of the reactivity and applications of this compound and its related structures promises to yield further innovations in both drug discovery and materials science.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDHOCZCQXVPOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596970 | |

| Record name | 5-Fluoro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220943-23-7 | |

| Record name | 5-Fluoro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Characterization of 5 Fluoro 1h Indole 2 Carbaldehyde and Its Derivatives

Application of Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of 5-Fluoro-1H-indole-2-carbaldehyde, offering precise information about the atomic arrangement and electronic environment within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In ¹H NMR spectroscopy, the chemical shifts of protons provide valuable insights into their local chemical environment. For indole (B1671886) derivatives, the proton signals are typically observed in the aromatic region, with the aldehyde proton appearing further downfield. oregonstate.edu The electron-withdrawing nature of the fluorine atom and the aldehyde group influences the electron density across the indole ring, leading to characteristic shifts in the proton resonances.

For a related compound, 5-Fluoroindole-2-carboxylic acid, the proton of the N-H group in the indole ring is observed at a chemical shift of approximately 11.93 ppm, while the protons on the benzene (B151609) ring appear in the range of 7.12 to 7.48 ppm. chemicalbook.com The aldehyde proton in similar structures, such as 1-methyl-1H-indole-3-carbaldehyde, typically resonates at a significantly downfield position, around 10.0 ppm. rsc.org

Table 1: ¹H NMR Chemical Shifts for 5-Fluoroindole-2-carboxylic acid (a related compound)

| Proton | Chemical Shift (ppm) |

| N-H | 11.93 |

| Aromatic H | 7.12 - 7.48 |

Data sourced from ChemicalBook for 5-Fluoroindole-2-carboxylic acid in DMSO-d6. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. libretexts.org The carbon of the aldehyde group is characteristically found at a very downfield position, often in the range of 190-210 ppm. pdx.edu The carbons of the indole ring typically appear in the aromatic region of the spectrum, between 100 and 150 ppm. pdx.edu The fluorine substituent influences the chemical shifts of the carbon atoms in the benzene portion of the indole ring. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in Indole Derivatives

| Carbon Environment | Typical Chemical Shift (ppm) |

| C=O (Aldehyde) | 190 - 210 |

| C (Aromatic/Alkene) | 100 - 150 |

| C attached to Fluorine | Shifted due to electronegativity |

General chemical shift ranges are based on established principles of ¹³C NMR spectroscopy. libretexts.orgpdx.eduoregonstate.edu

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org This technique provides a wide range of chemical shifts, making it particularly useful for distinguishing between different fluorine environments within a molecule. wikipedia.org The chemical shift of the fluorine atom in this compound is influenced by its position on the indole ring and the electronic effects of the aldehyde group. biophysics.org In fluorobenzene (B45895) derivatives, the ¹⁹F chemical shifts can span a range of over 70 ppm, depending on the nature and position of other substituents. biophysics.org The coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) can also be observed, providing additional structural information. wikipedia.orghuji.ac.il

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound. The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. For this compound (C₉H₆FNO), the predicted monoisotopic mass is approximately 163.04 Da. uni.lu

The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.orgmiamioh.edu For indole derivatives, fragmentation can also involve the cleavage of the indole ring. The mass spectrum of the related compound 5-Fluoroindole-2-carboxylic acid shows a significant peak corresponding to the molecular ion at m/z 179 and other fragments at m/z 161 and 133. chemicalbook.com

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 164.05061 |

| [M+Na]⁺ | 186.03255 |

| [M-H]⁻ | 162.03605 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands are expected for the N-H stretch, the C=O stretch of the aldehyde, and the C-F stretch.

The N-H stretching vibration in indoles typically appears as a sharp band around 3300-3500 cm⁻¹. mdpi.comnih.gov The C=O stretching vibration of the aldehyde group is expected to be a strong band in the region of 1650-1700 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The IR spectrum of the related compound 5-Fluoroindole-2-carboxylic acid shows characteristic absorptions that can be compared. chemicalbook.com

Table 4: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| C=O (Aldehyde) | Stretch | 1650 - 1700 |

| C-F | Stretch | 1000 - 1400 |

| Aromatic C-H | Stretch | ~3100 - 3000 |

| Aromatic C=C | Stretch | ~1600 - 1450 |

Expected frequency ranges are based on established IR spectroscopy principles. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption spectrum due to π → π* transitions. The presence of the fluorine atom and the aldehyde group, both of which are auxochromes and chromophores respectively, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity. The electronic configuration of the indole core, which is an aromatic system, is perturbed by these substituents. The fluorine atom acts as an electron-withdrawing group through inductive effects, while the aldehyde group is a strong electron-withdrawing group, further polarizing the indole system.

X-Ray Diffraction Studies for Crystalline Structure Analysis

While specific single-crystal X-ray diffraction data for this compound is not prominently available in the reviewed literature, extensive analysis of its derivatives and structurally similar indole compounds provides a robust framework for understanding its likely crystalline architecture. X-ray crystallography on analogous compounds, such as 5-fluoro-1H-indole-2-carbohydrazide and various other indole-2-carbaldehyde derivatives, reveals detailed insights into crystal packing and the non-covalent forces that govern the supramolecular assembly. iucr.orgnih.gov

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration for substituted indoles. A pertinent example is seen in 5-methoxy-1H-indole-2-carboxylic acid, a closely related derivative, which exhibits at least two polymorphic forms. nih.govsemanticscholar.org In one form, the molecules arrange into ribbons composed of two independent molecular chains linked by O–H⋯O and N–H⋯O hydrogen bonds. nih.gov A more recently discovered second polymorph displays a different packing motif, characterized by the formation of cyclic dimers connected by pairs of O−H⋯O hydrogen bonds, a feature absent in the first form. nih.govsemanticscholar.org

This documented polymorphism in a similar indole derivative suggests that this compound could also exhibit different crystal packing arrangements depending on crystallization conditions. The final packing is a delicate balance of various intermolecular forces, including strong hydrogen bonds and weaker van der Waals interactions. For instance, in the crystal structure of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, C—H⋯O and C—H⋯π interactions are key to linking molecules into a three-dimensional network. nih.gov Similarly, derivatives of indole-3-carbaldehyde can form structures with significant π–π stacking interactions that establish efficient electron transport pathways. acs.org

The crystalline structure of this compound and its derivatives is stabilized by a network of intermolecular interactions. Based on the functional groups present—an N-H group (a hydrogen bond donor), an aldehyde oxygen (a hydrogen bond acceptor), a fluorine atom, and an aromatic system—several types of interactions are anticipated.

Strong N-H⋯O hydrogen bonds are expected to be a dominant feature, where the indole nitrogen's hydrogen atom interacts with the oxygen atom of the aldehyde group on an adjacent molecule. This is a common motif in related structures. For example, analysis of 5-fluoro-1H-indole-2-carbohydrazide reveals a network of N—H⋯O and N—H⋯N hydrogen bonds that establish the crystal packing. iucr.org In the second polymorph of 5-methoxy-1H-indole-2-carboxylic acid, N–H⋯O hydrogen bonds are crucial, with the NH group of the indole ring acting as the donor and the oxygen of the methoxy (B1213986) group serving as the acceptor. nih.gov

Beyond classical hydrogen bonding, weaker interactions play a significant role. These include:

C-H⋯O interactions: These are observed in the crystal packing of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde and 5-methoxy-1H-indole-2-carboxylic acid. nih.govnih.gov

C-H⋯π interactions: These interactions, where a C-H bond points towards the face of an aromatic ring, contribute to the stability of the crystal lattice in related indole systems. nih.gov

C-F⋯π interactions: The presence of the fluorine atom introduces the possibility of halogen bonding. In the cocrystal of 5-fluorocytosine, C—F⋯π interactions between the fluorine atom and the aromatic ring contribute to crystal cohesion. nih.gov A similar interaction could be a factor in the crystal structure of this compound.

Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound Based on Analogous Compounds

| Interaction Type | Donor | Acceptor | Analogous Compound Example | Citation |

| Hydrogen Bond | Indole N-H | Aldehyde C=O | 5-Fluoro-1H-indole-2-carbohydrazide (N-H···O) | iucr.org |

| Hydrogen Bond | Indole N-H | Methoxy Oxygen | 5-Methoxy-1H-indole-2-carboxylic acid | nih.gov |

| Weak Hydrogen Bond | Aromatic C-H | Aldehyde C=O | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | nih.gov |

| π-Interaction | Aromatic Ring | Aromatic Ring | Cyclopenta[b]indol-1(4H)-one derivatives | acs.org |

| Halogen Interaction | C-F | Aromatic Ring (π) | 5-Fluorocytosine cocrystal | nih.gov |

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry, particularly quantum mechanical methods, provides powerful tools for investigating the properties of molecules like this compound. These methods can predict molecular structures, vibrational spectra, and electronic properties, offering insights that complement or precede experimental findings. nih.gov

Density Functional Theory (DFT) has become a popular and accurate computational method for studying organic molecules due to its favorable balance of computational cost and accuracy. nih.gov Functionals such as B3LYP and ωB97X-D, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used to model the properties of indole derivatives and have shown good agreement with experimental data. nih.govnih.govnih.gov

A primary application of DFT is the calculation of the molecule's equilibrium geometry—the three-dimensional arrangement of atoms with the lowest potential energy. researchgate.net This process, known as geometric optimization, provides precise bond lengths, bond angles, and dihedral angles for the ground state structure. For biaryl compounds, it has been shown that the choice of functional, basis set, and inclusion of solvent effects during optimization is crucial for obtaining accurate results. researchgate.net

Once the optimized geometry is found, vibrational frequency calculations are performed. These calculations predict the frequencies of fundamental molecular vibrations, which correspond to the absorption bands observed in an infrared (IR) or Raman spectrum. researchgate.net The calculated frequencies are typically scaled by a small factor to correct for approximations in the computational method and to improve agreement with experimental spectra. researchgate.net This allows for the confident assignment of specific vibrational modes, such as the characteristic stretching frequencies for the C=O, N-H, and C-F bonds. Studies on similar molecules have successfully used DFT to calculate and assign vibrational modes. nih.gov

Table 2: Predicted Key Vibrational Modes for this compound

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

| ν(N-H) | Stretching of the indole N-H bond | 3300 - 3500 |

| ν(C-H) | Stretching of aromatic and aldehyde C-H bonds | 3000 - 3100 |

| ν(C=O) | Stretching of the aldehyde carbonyl group | 1650 - 1700 |

| ν(C=C) | Stretching of the aromatic C=C bonds | 1450 - 1600 |

| ν(C-F) | Stretching of the carbon-fluorine bond | 1000 - 1250 |

DFT calculations are invaluable for elucidating the electronic structure of a molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's reactivity and electronic properties.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most easily removed. For an indole derivative, the HOMO is typically localized over the electron-rich indole ring system. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as an electron donor (nucleophile).

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region where an additional electron is most likely to be accepted. For this compound, the LUMO is expected to have significant density on the electron-withdrawing aldehyde group (the C=O bond) and the C2 carbon of the indole ring. The energy of the LUMO relates to the electron affinity and the molecule's ability to act as an electron acceptor (electrophile), indicating likely sites for nucleophilic attack.

Table 3: Conceptual Summary of Frontier Molecular Orbitals (FMOs) for this compound

| Orbital | Primary Localization | Chemical Significance |

| HOMO | Electron-rich indole ring system | Site for electrophilic attack; electron-donating capability |

| LUMO | Electron-deficient aldehyde group (C=O) | Site for nucleophilic attack; electron-accepting capability |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a compound, its conformational flexibility, and its interactions with its environment, such as solvent molecules or a biological receptor.

For a molecule like this compound, MD simulations can elucidate several key properties. Simulations in aqueous solution can reveal how the molecule is solvated, detailing the specific hydrogen bonding patterns between the indole's N-H group, the aldehyde's carbonyl oxygen, and surrounding water molecules. These simulations can also predict dynamic properties like diffusion coefficients and rotational correlation times. chalmers.se

While specific MD studies on this compound are not extensively published, research on analogous molecules provides insight into the potential applications of this technique. For instance, MD simulations have been used to study the aggregation and hydrogen bonding of other aromatic aldehydes in various conditions, offering a framework for how this compound might behave in different environments. chalmers.se Such computational analyses are crucial for understanding how the molecule might interact with a binding site on a protein, providing a dynamic picture that complements static methods like docking.

Prediction of Binding Affinities to Biological Targets

A critical step in drug discovery is predicting how strongly a potential drug molecule (ligand) will bind to its biological target, typically a protein or enzyme. This binding affinity is often quantified by the inhibition constant (IC₅₀) or the binding free energy (ΔG). Computational methods, particularly molecular docking, are instrumental in predicting these affinities. nih.govnih.gov

Molecular docking simulates the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govmdpi.com The process involves placing the ligand into the binding site of a protein and using a "scoring function" to estimate the binding affinity. The fluorine atom at the 5-position of the indole ring can enhance binding affinity and selectivity, while the aldehyde group can form specific interactions with residues in a protein's active site.

While this compound itself is a precursor, its derivatives have been the subject of numerous studies to predict and confirm their binding to various biological targets. For example, derivatives of the indole-2-carboxamide scaffold (closely related to the carbaldehyde) have been investigated as inhibitors of HIV-1 integrase. nih.gov In these studies, molecular docking revealed how the indole nucleus chelates with essential metal ions in the enzyme's active site, and further modifications to the scaffold led to compounds with significant inhibitory activity. nih.gov Similarly, other 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potential α-glucosidase inhibitors, with docking studies used to understand the interactions within the enzyme's active pocket. nih.govresearchgate.net

The predictive power of these computational approaches is highlighted in studies where derivatives were designed to target specific cancers. Modifications to the core indole structure have yielded compounds with varying potency against different cancer cell lines.

Table 1: Experimentally Determined IC₅₀ Values for Selected Indole Derivatives

| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Oncrasin-1 derivative | H460 (Lung Cancer) | 31.6 | |

| Oncrasin-1 derivative | T29Kt1 | 10.0 | |

| Compound 3f (5-fluoro-2-oxindole derivative) | α-glucosidase | 35.83 | nih.gov |

| Compound 3d (5-fluoro-2-oxindole derivative) | α-glucosidase | 49.89 | nih.gov |

| Acarbose (Reference Drug) | α-glucosidase | 569.43 | nih.gov |

This table showcases the inhibitory concentrations for several derivatives based on the indole scaffold, demonstrating how structural modifications, guided by computational predictions, can lead to potent biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com The fundamental principle is that variations in a molecule's structural or physicochemical properties are correlated with changes in its biological effects. nih.gov

In a QSAR study, molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify various aspects of the molecule, such as its size, shape, hydrophobicity, and electronic properties. A mathematical model is then developed to correlate these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.gov A robust QSAR model can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

The indole scaffold is well-suited for QSAR studies. Researchers have developed QSAR models for various indole derivatives to predict their efficacy as anticancer, antimicrobial, and antioxidant agents. nih.govnih.govmdpi.com For instance, a QSAR model for thiosemicarbazone-indole compounds was built to predict their antiproliferative activity against prostate cancer cells. nih.gov Another study used a multi-QSAR approach to explore the structural requirements for Knoevenagel-type indoles to enhance their cytotoxic profiles against cancer cells. eurekaselect.com These models help identify which substituents and positions on the indole ring are most likely to increase potency. For this compound, a QSAR study could guide the rational design of derivatives with enhanced activity by suggesting optimal modifications to the core structure.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution, reactivity |

| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, membrane permeability |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |

| Quantum Chemical | Partial atomic charges, Bond orders | Detailed electronic structure |

This table lists common classes of molecular descriptors that are calculated and used to build predictive QSAR models for drug discovery.

Biological and Biomedical Applications of 5 Fluoro 1h Indole 2 Carbaldehyde Derivatives

Anti-Cancer Research and Cytotoxicity Studies

The quest for more effective and selective cancer therapies has led to the investigation of numerous synthetic compounds, with indole (B1671886) derivatives showing considerable promise. mdpi.comnih.gov Modifications to the 5-fluoro-1H-indole-2-carbaldehyde structure have yielded derivatives with significant anticancer properties.

A key challenge in cancer treatment is the ability to selectively target cancer cells while sparing normal, healthy cells. Derivatives of this compound have demonstrated the potential for such selectivity. Research has shown that certain derivatives can specifically target cancer cell lines with particular genetic mutations, such as those in the KRAS gene. The KRAS gene is one of the most frequently mutated oncogenes in various cancers, including lung, colorectal, and pancreatic cancers. nih.govfrontiersin.org The development of inhibitors that can selectively target mutant KRAS has been a significant goal in oncology. nih.govfrontiersin.orgmpg.de For instance, a derivative of this compound, known as Oncrasin-1, has been studied for its ability to selectively target lung cancer cells harboring K-Ras mutations. This selective action is a critical aspect of developing targeted cancer therapies with potentially fewer side effects.

The anticancer potential of this compound derivatives is often evaluated through in vitro cytotoxicity assays, which measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50 value). A lower IC50 value indicates greater potency.

Studies have reported the IC50 values for various derivatives against different cancer cell lines. For example, a derivative of Oncrasin-1 showed an IC50 value of 31.6 μM against the H460 lung cancer cell line. In a study on indole-substituted titanocene (B72419) dichloride derivatives, which can be synthesized from precursors related to this compound, a range of cytotoxicities were observed against the CAKI-1 renal cancer cell line. nih.gov The IC50 values for these titanocene complexes varied significantly, highlighting how structural modifications can influence anticancer activity. nih.gov

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Oncrasin-1 derivative | H460 (Lung Cancer) | 31.6 |

| bis-[((1-methyl-3-diethylaminomethyl)indol-2-yl)methylcyclopentadienyl] titanium (IV) dichloride (5a) | CAKI-1 (Renal Cancer) | 10 (±2) |

| bis-[((5-methoxy-1-methyl,3-diethylaminomethyl)indol-2-yl)methylcyclopentadienyl] titanium (IV) dichloride (5b) | CAKI-1 (Renal Cancer) | 21 (±3) |

| bis-[((1-methyl,3-diethylaminomethyl)indol-4-yl)methylcyclopentadienyl] titanium (IV) dichloride (5c) | CAKI-1 (Renal Cancer) | 29 (±4) |

| bis-[((5-bromo-1-methyl)indol-3-yl)methylcyclopentadienyl] titanium (IV) dichloride (5d) | CAKI-1 (Renal Cancer) | 140 (±6) |

| bis-[((5-chloro-1-methyl)indol-3-yl)methylcyclopentadienyl] titanium (IV) dichloride (5e) | CAKI-1 (Renal Cancer) | >450 |

| bis-[((5-fluoro-1-methyl)indol-3-yl)methylcyclopentadienyl] titanium (IV) dichloride (5f) | CAKI-1 (Renal Cancer) | 450 (±10) |

The mechanism by which this compound derivatives exert their anticancer effects is a crucial area of research. The indole scaffold itself is known to interact with various biological targets, including enzymes, receptors, and nucleic acids. The fluorine atom can enhance binding affinity and selectivity, while the aldehyde group can form covalent bonds with proteins, leading to their inhibition.

One of the primary mechanisms of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. nih.govnih.gov Indole derivatives have been shown to induce apoptosis in cancer cells. mdpi.comnih.gov For example, some indole derivatives have been found to inhibit tubulin polymerization, a process essential for cell division, thereby leading to cell cycle arrest and apoptosis. mdpi.com In the context of 5-fluorouracil (B62378), a related fluorinated compound, its anticancer effects are mediated through the inhibition of thymidylate synthase and incorporation into RNA and DNA, ultimately leading to cytotoxicity. nih.govnih.gov While the specific mechanisms for many this compound derivatives are still under investigation, it is likely that they involve interference with key cellular processes required for cancer cell survival and proliferation.

A promising strategy in the development of novel anticancer agents involves the synthesis of organometallic compounds, such as titanocene dichlorides, incorporating biologically active organic ligands. Researchers have synthesized and evaluated a series of indole-substituted titanocene dichloride derivatives for their cytotoxic activity. nih.gov These compounds are prepared from fulvene (B1219640) precursors, which can be derived from indole aldehydes, followed by reaction with titanium tetrachloride. nih.gov

A study detailed the synthesis of six such titanocene compounds and tested their cytotoxicity against CAKI-1 renal cancer cells. nih.gov The results, as shown in the table above, indicated that the substitution pattern on the indole ring significantly influenced the anticancer activity. nih.gov For instance, the compound with a 5-fluoro-1-methylindole (B56645) substituent (5f) had a relatively high IC50 value, suggesting lower cytotoxicity compared to other derivatives in the series. nih.gov This highlights the complex structure-activity relationships in this class of compounds and the importance of systematic modifications to optimize their anticancer potential.

Antimicrobial Activity Investigations

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents. The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new classes of antimicrobial drugs. nih.gov Indole-based compounds have shown promise in this area. nih.gov

Derivatives of this compound, a member of the indole family, have garnered significant attention in medicinal chemistry. The indole core, a fusion of a benzene (B151609) and pyrrole (B145914) ring, is a prominent scaffold in numerous natural products and pharmaceuticals, recognized for its wide-ranging biological activities. nih.gov The introduction of a fluorine atom at the 5-position and an aldehyde group at the 2-position of the indole ring creates a versatile platform for developing new therapeutic agents.

Antifungal Activities

While research has highlighted the broad antimicrobial potential of indole derivatives, specific studies on the antifungal activities of this compound are part of a larger exploration into fluorinated compounds. nih.govnih.gov Some indole derivatives have shown activity against fungal pathogens like Candida albicans. nih.gov For instance, certain indolylquinazolinone derivatives have demonstrated notable antimycotic activity. nih.gov The investigation into fluorinated organic compounds is a promising area for the development of new antifungal agents.

Minimum Inhibitory Concentration (MIC) Values

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial effectiveness. For derivatives of the related compound 5-fluorouracil, which also features a fluorinated pyrimidine (B1678525) ring, MIC values have been established against various bacteria. nih.govresearchgate.net For example, a potent 5-fluorouracil derivative demonstrated a consistent MIC regardless of the bacterial resistance profile. nih.govresearchgate.net While specific MIC values for this compound against a wide range of fungi are not extensively documented in the provided results, the evaluation of MIC is a standard and crucial step in assessing the antifungal potential of any new compound. For instance, some indolylquinazolinones have shown MIC values as low as 7.80 µg/mL against Candida albicans. nih.gov

Antimicrobial Mechanism of Action

The antimicrobial action of fluorinated compounds can be multifaceted. For example, the anticancer drug 5-fluorouracil (5-FU) and its derivatives exert their effects by inhibiting essential cellular processes. mdpi.comnih.gov In bacteria, 5-FU can disrupt DNA synthesis by inhibiting thymidylate synthase. mdpi.com It can also lead to cell wall damage, membrane permeabilization, and the production of reactive oxygen species (ROS), ultimately causing bacterial cell death. nih.govmdpi.commdpi.com The mechanisms for indole derivatives can involve interactions with various biological targets like enzymes and receptors, with the fluorine atom often enhancing binding affinity and selectivity.

Fluorescent Probes and Biological Imaging Applications

Derivatives of this compound are utilized in the development of fluorescent probes for biological imaging. The indole scaffold itself is a common component in the design of fluorescent chemosensors. researchgate.net These probes are valuable tools in biochemical research, enabling the visualization of cellular processes with high specificity and sensitivity.

Fluorescent probes derived from indoles allow researchers to monitor dynamic processes within living cells. researchgate.netrsc.org These probes can be designed to respond to specific ions or molecules, with changes in their fluorescent properties indicating their presence or concentration. This allows for real-time imaging of cellular events and the localization of specific targets. researchgate.netrsc.org

The design of fluorescent probes based on this compound allows for a high degree of specificity and sensitivity. The fluorine atom can enhance the electronic properties of the indole ring, contributing to favorable fluorescent characteristics. Probes can be engineered to bind to specific biological targets, with this binding event triggering a change in fluorescence, allowing for the detection of even low concentrations of the target molecule. nih.gov

Neurological and Psychological Disorder Therapeutics

Indole derivatives are a well-established class of compounds for targeting receptors in the central nervous system. Specifically, they have been investigated for their potential in treating a range of psychiatric and neurological disorders by interacting with serotonin (B10506) receptors. nih.gov Drugs targeting serotonin 5-HT1A and 5-HT2A receptors, for example, are used to manage conditions like depression, schizophrenia, and anxiety. nih.gov While the provided information does not directly link this compound to neurological therapeutics, the broader class of indole derivatives shows significant promise in this area. nih.govmdpi.com

Neurological and Psychological Disorder Therapeutics

Role in Modulating Neurotransmission

While direct studies on this compound derivatives and their impact on neurotransmission are not extensively documented, research on closely related fluorinated indole structures provides strong evidence for their potential in this domain. The central nervous system is a key target for drugs containing the indole nucleus, and fluorine substitution can significantly modulate their activity.

For instance, research into fluorinated indole derivatives has revealed their interaction with key neurotransmitter receptors. A study on 6-fluoroindole (B127801) derivatives, which share the fluorinated indole core, demonstrated their activity as ligands for serotonin 5-HT1A and 5-HT2A receptors. nih.gov Serotonin receptors are crucial in regulating mood, cognition, and memory, and are the targets for many psychiatric medications. nih.gov One of the synthesized compounds, D2AAK5, was observed to potentially stimulate memory processes, an effect linked to its interaction with the 5-HT1A receptor. nih.gov

Furthermore, 5-fluoroindole-2-carboxylic acid, a direct derivative of the parent indole, has been identified as an antagonist of the glycine (B1666218) site within the NMDA receptor complex. nih.gov This is significant as the NMDA receptor is a primary excitatory neurotransmitter receptor in the brain. By antagonizing this site, 5-fluoroindole-2-carboxylic acid was shown to raise the convulsive threshold in animal models, indicating potential anticonvulsant properties. nih.gov It was also found to potentiate the activity of conventional antiepileptic drugs like carbamazepine, valproate, and phenobarbital. nih.gov These findings underscore the potential of 5-fluoroindole-based compounds to modulate neurotransmitter systems and suggest a promising avenue for the development of novel treatments for neurological and psychiatric disorders.

Lipid-Lowering Activity and Antihyperlipidemic Agents

A significant area of investigation for derivatives of this compound has been their potential as lipid-lowering agents. Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases.

Synthesis and Evaluation of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Derivatives

A series of novel N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives have been synthesized and evaluated for their antihyperlipidemic activity in animal models. nih.govmdpi.com In a study using Triton WR-1339-induced hyperlipidemic rats, these compounds were assessed for their ability to reduce elevated plasma lipid levels. mdpi.com

The synthesis of these derivatives involves a one-step coupling reaction between ethyl-5-fluoro-1H-indole-2-carboxylate and various aminobenzophenones. nih.gov The resulting N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives were then tested for their pharmacological effects.

The results demonstrated that certain derivatives possess potent lipid-lowering properties. mdpi.comresearchgate.net Specifically, compounds with the benzoylphenyl group at the 3- and 4-positions of the carboxamide nitrogen showed significant reductions in elevated plasma triglyceride levels. mdpi.comresearchgate.net Moreover, these active compounds also led to a significant increase in high-density lipoprotein-cholesterol (HDL-C) levels, which is beneficial for cardiovascular health. mdpi.comresearchgate.net The derivative with the benzoylphenyl group at the 2-position was found to be inactive. mdpi.comresearchgate.net

These findings highlight the potential of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives as a new class of antihyperlipidemic agents, which may contribute to cardioprotective and anti-atherosclerotic effects. mdpi.comresearchgate.net

Table 1: Effect of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Derivatives on Plasma Lipid Levels

| Compound | Position of Benzoylphenyl Group | Effect on Triglycerides | Effect on HDL-Cholesterol |

| C1 | 2-benzoylphenyl | Inactive | No significant change |

| C2 | 3-benzoylphenyl | Significantly reduced | Significantly increased |

| C3 | 4-benzoylphenyl | Significantly reduced | Significantly increased |

Other Potential Biological Activities

Beyond their effects on neurotransmission and lipid levels, derivatives of this compound have been explored for a range of other potential biological activities.

Antihistaminic Activity

The indole-2-carboxamide structure has also been identified as a promising scaffold for developing compounds with antihistaminic activity. A study focused on 5-hydroxyindole-2-carboxylic acid amides, which are structurally similar to the 5-fluoro derivatives, identified them as novel inverse agonists of the histamine-3 (H3) receptor. researchgate.net The H3 receptor is implicated in the regulation of various physiological processes, and its inverse agonists have therapeutic potential. researchgate.net This research highlights the possibility that 5-fluoro-1H-indole-2-carboxamide derivatives could also interact with histamine (B1213489) receptors, warranting further investigation into their antihistaminic properties.

Antimalarial Activity

The search for new antimalarial agents has led to the exploration of various heterocyclic compounds, including indole derivatives. While there is no direct evidence of the antimalarial activity of this compound derivatives, a related compound, 5-fluoroorotate, has demonstrated potent antimalarial effects. nih.govnih.gov This compound was shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, at nanomolar concentrations in vitro. nih.govnih.gov It is important to note that 5-fluoroorotate is not a direct derivative of the title compound of this article. However, this finding suggests that the incorporation of a fluorine atom into molecules that can interfere with parasite-specific metabolic pathways could be a viable strategy for developing new antimalarial drugs.

Material Science Applications and Agrochemical Research

Development of Advanced Materials

The indole (B1671886) nucleus is a privileged scaffold in the development of functional organic materials. The introduction of a fluorine atom at the 5-position and a carbaldehyde group at the 2-position of the indole ring strategically modifies its electronic characteristics, opening avenues for its use in sophisticated electronic devices. The aldehyde group, in particular, serves as a versatile synthetic handle for constructing larger, more complex molecular and polymeric architectures.

Organic Semiconductors

There is a growing investigation into 5-Fluoro-1H-indole-2-carbaldehyde as a precursor for organic semiconductors. ajchem-b.com These materials are prized for their potential in creating lightweight, flexible, and solution-processable electronic devices. acs.org The core concept relies on the ability to construct extended π-conjugated systems from the indole scaffold. The aldehyde functionality allows for condensation reactions to form larger polymeric structures, which are essential for charge transport. While specific conductivity and charge mobility data for polymers derived directly from this compound are not extensively documented in dedicated studies, the general principles of conducting polymers suggest that such materials would exhibit semiconducting properties. chemicalbook.commdpi.com The electrical conductivity of these polymers is intrinsically linked to the delocalization of electrons along the polymer backbone, a feature that the indole ring system provides.

Light-Emitting Diodes (LEDs)

The development of materials for Organic Light-Emitting Diodes (OLEDs) is another promising application for derivatives of this compound. ajchem-b.com The fluorescence properties of the indole ring system are central to this application. Research on related indole derivatives has shown that their polymers can exhibit blue light emission, a key color for full-spectrum displays. acs.org The aldehyde group on this compound provides a reactive site for synthesizing derivatives with tunable emission wavelengths. By chemically modifying the aldehyde, it is possible to alter the electronic structure of the resulting molecule, thereby changing the energy of the emitted light. This tunability is a critical aspect in the design of new OLED materials for various display and lighting technologies.

Influence of Fluorine on Electronic Properties

The strategic placement of a fluorine atom on the indole ring has a profound and beneficial impact on the electronic properties of the resulting materials. Fluorine is the most electronegative element, and its inclusion in an organic molecule exerts a strong electron-withdrawing inductive effect. nih.gov This has several important consequences for organic electronic materials:

Energy Level Modulation : The fluorine atom lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This can facilitate easier electron injection from the electrodes into the semiconductor, improving device efficiency.

Enhanced Stability : The lowering of the HOMO level makes the material more resistant to oxidative degradation, which is a common failure mechanism in organic electronic devices exposed to air. This leads to longer operational lifetimes.

Intermolecular Interactions : The presence of fluorine can influence the solid-state packing of the molecules through non-covalent interactions, such as C–F···H or C–F···π interactions. This can promote more ordered stacking arrangements (π-stacking), which is crucial for efficient charge transport through the material. ajchem-b.com

These effects collectively make fluorinated organic compounds, including those derived from this compound, highly attractive for creating robust and high-performance organic semiconductors and OLEDs.

Formulation of Agrochemicals

In agricultural science, there is a continuous demand for new pesticides and herbicides that are not only potent against target organisms but also possess favorable environmental profiles. The unique chemical properties of this compound make it a valuable starting point for the discovery of novel agrochemicals. ajchem-b.com

Design of Potent and Environmentally Friendly Pesticides and Herbicides

The indole structure is a well-known scaffold in biologically active molecules. The aldehyde group of this compound is a key feature, allowing for the synthesis of a wide array of derivatives, such as Schiff bases, through reactions with various amines. orientjchem.org These derivatives can be screened for a range of biological activities.

Research into Schiff bases derived from other indole aldehydes has demonstrated their potential as antimicrobial and insecticidal agents. ajchem-b.comnih.gov For instance, studies on related indole-based compounds have explored their efficacy as herbicides by targeting plant-specific biological pathways, such as the auxin response. acs.orgnih.gov The fluorine atom in this compound can enhance the biological activity and metabolic stability of its derivatives. This can lead to increased potency and a more targeted effect, potentially reducing the required application rates and minimizing the impact on non-target organisms and the environment. While specific herbicidal or broad-spectrum pesticidal data for derivatives of this compound are an area of ongoing research, its chemical nature positions it as a promising platform for developing the next generation of agrochemicals. ajchem-b.com

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways for Scalability and Sustainability

The advancement of 5-Fluoro-1H-indole-2-carbaldehyde and its derivatives from laboratory-scale curiosities to viable therapeutic candidates hinges on the development of efficient, scalable, and sustainable synthetic methodologies. While established methods like the Vilsmeier-Haack formylation of 5-fluoroindole (B109304) provide a foundation, future research will likely focus on several key areas to improve upon existing routes.

One promising avenue is the exploration of greener synthetic alternatives that minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve atom economy. This could involve the use of novel catalysts, such as metal-organic frameworks (MOFs) or enzyme-based systems, to facilitate the formylation reaction under milder conditions. Additionally, flow chemistry techniques offer the potential for safer and more controlled production on an industrial scale.

In-depth Mechanistic Studies of Biological Activities

While preliminary studies suggest that this compound and its derivatives possess a range of biological activities, a thorough understanding of their mechanisms of action at the molecular level is crucial for their rational design and optimization as therapeutic agents. Future research in this area should employ a combination of biochemical, biophysical, and computational techniques to elucidate how these compounds interact with their biological targets.

Key research questions to be addressed include:

Target Identification: Identifying the specific enzymes, receptors, or other biomolecules with which this compound and its derivatives interact to exert their biological effects.

Binding Mode Analysis: Determining the precise binding mode of these compounds within the active site of their target proteins, including the key intermolecular interactions that govern binding affinity and selectivity.

Enzyme Kinetics and Inhibition Studies: Characterizing the kinetics of enzyme inhibition by these compounds to determine whether they act as reversible or irreversible inhibitors and to quantify their potency.

Cellular Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways to understand the broader biological consequences of compound activity.

By gaining a detailed mechanistic understanding, researchers can more effectively design next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation

Systematic exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) is a cornerstone of modern drug discovery. For this compound, this will involve the synthesis and biological evaluation of a focused library of analogs to probe the influence of structural modifications on biological activity and physicochemical properties.

The aldehyde group at the 2-position serves as a versatile chemical handle for derivatization. Future SAR studies will likely involve:

Modification of the Aldehyde: Conversion of the aldehyde to other functional groups, such as imines, oximes, hydrazones, or amides, to explore different types of interactions with biological targets.

Substitution on the Indole (B1671886) Ring: Introduction of various substituents at other positions of the indole nucleus to modulate electronic properties, lipophilicity, and steric bulk.

N-Alkylation or N-Arylation: Modification of the indole nitrogen to investigate the impact on metabolic stability and binding affinity.

SPR studies will run in parallel to SAR, focusing on how these structural changes affect key drug-like properties such as solubility, permeability, metabolic stability, and plasma protein binding. The fluorine atom at the 5-position is known to enhance metabolic stability and binding affinity in some cases, and further investigation into its role will be a key aspect of these studies. nih.gov

| Structural Modification | Potential Impact on Activity/Properties |

| Conversion of the 2-carbaldehyde to an imine | May form Schiff base intermediates, potentially leading to covalent interactions with target proteins. |

| Introduction of electron-donating groups on the indole ring | Could enhance the nucleophilicity of the indole nitrogen and affect the electronic properties of the aromatic system. |

| Introduction of electron-withdrawing groups on the indole ring | May influence the acidity of the N-H bond and alter the reactivity of the aldehyde group. |

| N-alkylation of the indole nitrogen | Can improve metabolic stability by blocking N-glucuronidation and may alter the compound's binding mode. |

Development of Targeted Drug Delivery Systems

To enhance the therapeutic efficacy and minimize potential off-target effects of promising derivatives of this compound, the development of targeted drug delivery systems represents a significant area of future research. nih.govmdpi.com Such systems aim to deliver the active compound specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure. mdpi.com

Strategies for targeted delivery could include:

Nanoparticle-based formulations: Encapsulating the indole derivatives within nanoparticles, such as liposomes, polymeric nanoparticles, or niosomes, can improve their solubility, stability, and pharmacokinetic profile. nih.govjchr.org These nanoparticles can also be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on diseased cells.

Prodrug approaches: Designing prodrugs that are inactive until they reach the target tissue, where they are converted to the active form by specific enzymes or physiological conditions (e.g., pH, redox potential).

Conjugation to targeting moieties: Covalently linking the indole derivative to a molecule that has a high affinity for a specific biological target.

These advanced delivery technologies hold the potential to unlock the full therapeutic potential of this compound derivatives for a range of diseases. mdpi.com

Integration with Chemoinformatics and Artificial Intelligence for Drug Discovery

The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing the drug discovery process, and these powerful computational tools can be leveraged to accelerate the development of new drugs based on the this compound scaffold. nih.govnih.govfrontiersin.org

Key applications of chemoinformatics and AI in this context include:

Virtual Screening: Using computational models to screen large virtual libraries of compounds to identify those that are most likely to be active against a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov

De Novo Drug Design: Employing AI algorithms to design novel molecules with desired properties from scratch.

ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, allowing for the early identification of candidates with unfavorable pharmacokinetic profiles.

By combining computational approaches with experimental validation, researchers can significantly streamline the drug discovery pipeline, reducing the time and cost associated with bringing a new drug to market. nih.gov

Clinical Translation of Promising Derivatives

The ultimate goal of research into this compound is the clinical translation of its most promising derivatives into effective therapies for human diseases. This long and complex process will require a multidisciplinary effort, encompassing preclinical development, clinical trials, and regulatory approval.

Key steps in the clinical translation pathway include:

Lead Optimization: Refining the structure of the most promising lead compounds to improve their potency, selectivity, and drug-like properties.

Preclinical Development: Conducting extensive in vitro and in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profile of the lead candidate in animal models of disease.

Clinical Trials: Performing a series of clinical trials in human subjects to assess the safety and efficacy of the drug candidate. This typically involves three phases: Phase I (safety and dosage), Phase II (efficacy and side effects), and Phase III (large-scale efficacy and safety).

Regulatory Approval: Submitting a New Drug Application (NDA) to the relevant regulatory agencies (e.g., the U.S. Food and Drug Administration) for approval to market the new drug.

While the path to clinical translation is challenging, the unique structural features and potential biological activities of this compound and its derivatives make them an attractive starting point for the development of novel therapeutics. researchgate.net

常见问题

Q. What are the recommended synthetic routes for 5-Fluoro-1H-indole-2-carbaldehyde, and how can reaction yields be optimized?

The compound can be synthesized via the Vilsmeier-Haack reaction , where 5-fluoroindole reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions. Key steps include:

- Reagent addition : Slow addition of POCl₃ to anhydrous DMF at 0–5°C to prevent exothermic side reactions.

- Indole activation : Dissolving 5-fluoroindole in DMF and reacting with the Vilsmeier reagent at room temperature for 1.5–2 hours .

- Workup : Neutralization with aqueous sodium acetate and purification via column chromatography (e.g., 70:30 ethyl acetate/hexane).

Yield optimization : Adjust stoichiometry (e.g., DMF:POCl₃ ratio), extend reaction time, or use high-purity reagents. Reported yields range from 42% to 80% depending on scaling and purification methods .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- 1H/13C/19F NMR : Assign peaks for the aldehyde proton (~10 ppm in 1H NMR), fluorine coupling patterns, and indole ring protons. Fluorine’s electron-withdrawing effect deshields adjacent carbons, aiding structural confirmation .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.

- TLC : Monitor reaction progress using silica gel plates and UV visualization.

Advanced validation : For crystalline derivatives, use SHELXL for X-ray refinement and ORTEP-3 for thermal ellipsoid visualization to resolve ambiguities .

Q. How does the fluorine substituent influence the reactivity of the aldehyde group in nucleophilic addition reactions?

The electron-withdrawing fluorine at the 5-position increases the electrophilicity of the aldehyde group, enhancing reactivity toward nucleophiles (e.g., amines, hydrazines). However, steric hindrance from the indole ring may reduce accessibility. Methodological tip : Use polar aprotic solvents (DMF, DMSO) and catalytic bases (e.g., pyridine) to stabilize transition states in Schiff base formation .

Q. What safety protocols are essential when handling this compound?

- Storage : Keep in airtight containers at –20°C, away from ignition sources (P210) .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact with skin (P201/P202) .

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers address low yields in large-scale syntheses of this compound?

Root causes :

- Incomplete activation of DMF by POCl₃.

- Side reactions (e.g., indole ring halogenation or polymerization).

Solutions : - Optimize POCl₃ addition rate and temperature control (0–5°C).

- Use microwave-assisted synthesis to reduce reaction time and improve homogeneity.

- Scale purification via flash chromatography with gradient elution to separate byproducts .

Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

- Dynamic NMR : Assess temperature-dependent shifts to identify conformational flexibility.

- X-ray crystallography : Resolve ambiguities by growing single crystals and refining structures with SHELXL . For example, fluorine’s position can distort bond angles, which software like ORTEP-3 visualizes clearly .

Q. What strategies improve regioselectivity in functionalizing the indole ring of this compound?

- Directing groups : Introduce temporary protecting groups (e.g., SEM-protected indole) to steer electrophilic substitution to the 3-position.

- Metal catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at the 2-position, leveraging the aldehyde as a directing group.

Caution : Fluorine’s ortho/para-directing effects may compete with catalyst selectivity .

Q. How to assess the stability of this compound under varying pH and temperature conditions?

Q. Can computational modeling predict reactivity trends for derivatives of this compound?

- DFT calculations : Use Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attacks.

- Docking studies : For bioactive derivatives, simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Fluorine often enhances binding via halogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。